ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol-dione core fused with a thiazole ring. Key structural attributes include:
- 3-Hydroxyphenyl substituent: Introduces polarity and hydrogen-bonding capacity at the N1 position of the pyrrole ring.
- Ethyl carboxylate-thiazole moiety: A 4-methyl-substituted thiazole ring with an ester group at position 5, enhancing solubility and metabolic stability .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic systems.
Properties
Molecular Formula |
C25H20N2O6S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O6S/c1-4-32-24(31)22-13(3)26-25(34-22)27-19(14-6-5-7-15(28)11-14)18-20(29)16-10-12(2)8-9-17(16)33-21(18)23(27)30/h5-11,19,28H,4H2,1-3H3 |
InChI Key |
URBVKGDDQSWMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=CC=C5)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common approach is the condensation of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, followed by cyclization and functional group modifications . The reaction conditions often include heating in acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Analogues
Table 1: Comparison of Chromeno-Pyrrol-Dione Derivatives
Key Observations :
- The methyl group at C7 enhances lipophilicity, similar to the methoxy groups in 879577-91-0 .
- Electronic Properties: The electron-withdrawing carboxylate in the target compound contrasts with the electron-donating dimethylamino group in 6391-0273, altering charge distribution and reactivity .
Thiazole-Containing Analogues
Table 2: Thiazole Ring Modifications
Key Observations :
- Thiazole Functionalization : The ethyl carboxylate in the target compound may confer better aqueous solubility compared to the methylthiophene in Example 62. The latter’s fluorine atoms () could increase metabolic stability .
- Synthetic Routes : Suzuki coupling () and sulfur-mediated cyclization () highlight divergent strategies for thiazole incorporation .
Physicochemical and Spectral Data
Research Implications
- Drug Design : The target compound’s hydroxyl and carboxylate groups position it as a candidate for targeting polar binding pockets, unlike the hydrophobic 879577-91-0 .
- Synthetic Challenges: Introducing the 3-hydroxyphenyl group may require protective strategies to prevent oxidation, contrasting with the straightforward installation of dimethylamino groups in 6391-0273 .
Biological Activity
Ethyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This article synthesizes current research findings on its biological activity, including potential therapeutic applications, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 465.54 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including a thiazole ring and a chromeno-pyrrole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N2O5S |
| Molecular Weight | 465.54 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to modulate enzyme activities and receptor functions through binding interactions that alter signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in inflammatory and metabolic pathways.
- Receptor Modulation : It can interact with receptors that mediate cellular responses to hormones and neurotransmitters.
Antioxidant Activity
Research indicates that this compound shows significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogenic bacteria and fungi. In vitro studies have reported minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
Anti-inflammatory Effects
In vivo models have shown that this compound can reduce markers of inflammation. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Case Studies
-
Study on Antioxidant Activity : A study evaluated the DPPH radical scavenging activity of the compound at varying concentrations. Results indicated a strong dose-dependent response, suggesting its potential as a natural antioxidant.
- Methodology: The DPPH assay was performed using different concentrations (0–100 µg/mL), comparing results against ascorbic acid as a standard.
- Findings: At 100 µg/mL concentration, the compound showed an inhibition percentage of over 85%.
-
Evaluation of Antimicrobial Properties : A comprehensive study assessed the antimicrobial efficacy of the compound against multiple strains of bacteria and fungi.
- Methodology: The broth microdilution method was employed to determine MIC values.
- Findings: The compound exhibited potent activity against Gram-positive bacteria with MIC values significantly lower than conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
